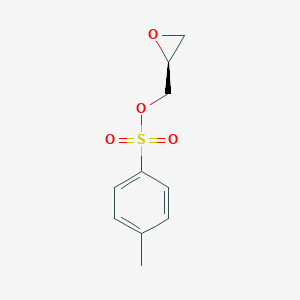

![molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1](/img/structure/B135104.png)

2-[2-(2-Naphthalenyl)ethoxy]adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

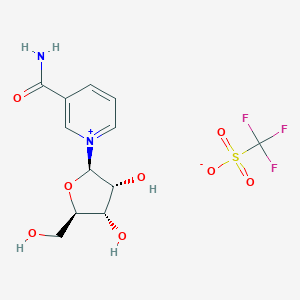

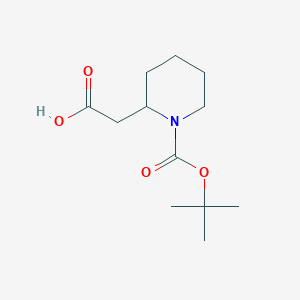

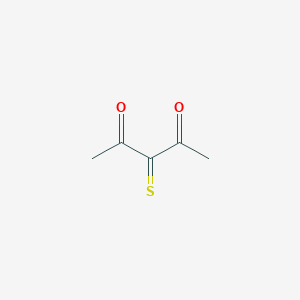

“2-[2-(2-Naphthalenyl)ethoxy]adenosine” is a chemical compound with the molecular formula C22H23N5O5 . It is also known by its English synonyms WRC 0018, 2-[2-(2-Naphthylethoxy)adenosine], and Adenosine, 2-[2-(2-naphthalenyl)ethoxy]- .

Molecular Structure Analysis

The molecular structure of “2-[2-(2-Naphthalenyl)ethoxy]adenosine” is represented by the molecular formula C22H23N5O5 . The average mass of this compound is 437.448 Da .Aplicaciones Científicas De Investigación

Nucleotide Synthesis : Wagner and Pfleiderer (1997) described the use of groups similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the protection of amino functions of aglycone residues during the synthesis of nucleotides, particularly for monomeric building blocks in nucleoside-functionalized supports (Wagner & Pfleiderer, 1997).

DNA Binding Agents : Kundu (1980) synthesized derivatives related to 2-[2-(2-Naphthalenyl)ethoxy]adenosine for potential applications as DNA binding agents. These compounds exhibited growth inhibitory effects on leukemic cells and had the ability to bind to DNA and poly(deoxyribonucleotides) (Kundu, 1980).

Adenosine Receptor Studies : Makujina et al. (1993) investigated the effects of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine on porcine coronary artery, highlighting their role in pharmacological studies related to adenosine receptors (Makujina et al., 1993).

Synthesis of Naphthalenes : Kang et al. (2012) discussed the synthesis of functionalized naphthalenes, which is relevant to the chemical structure of 2-[2-(2-Naphthalenyl)ethoxy]adenosine. This synthesis process is significant in the development of complex organic compounds (Kang et al., 2012).

Study of Adenosine Receptors : Gao et al. (2004) examined the affinity and efficacy of 2-substituted adenosine derivatives at different human adenosine receptors, providing insights into the therapeutic potential of these compounds (Gao et al., 2004).

Probing Mechanistic and Energetic Basis : Holliday et al. (2002) used a compound structurally similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the Weak-Link Synthetic Approach, illustrating its potential in the creation of complex coordination complexes (Holliday et al., 2002).

Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase : Bressi et al. (2001) investigated adenosine analogues as inhibitors, providing insights into the structure-activity relationships of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine (Bressi et al., 2001).

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDBQJZQQFLFGG-QTQZEZTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Naphthalenyl)ethoxy]adenosine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

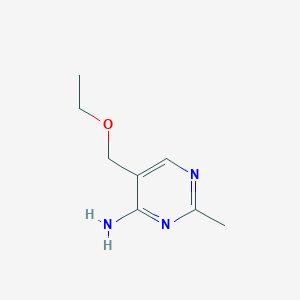

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)